molecular formula C8H12N2O B13594071 4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one

4-(1-Methyl-1h-pyrazol-4-yl)butan-2-one

Cat. No.: B13594071
M. Wt: 152.19 g/mol
InChI Key: NDTXLXGUWHFEOM-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one typically involves the reaction of 1-methyl-1H-pyrazole with butanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by the addition of butanone. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ketone group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)butan-2-one

InChI

InChI=1S/C8H12N2O/c1-7(11)3-4-8-5-9-10(2)6-8/h5-6H,3-4H2,1-2H3

InChI Key

NDTXLXGUWHFEOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CN(N=C1)C

Origin of Product

United States

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